molecular formula C9H13NO B099049 3-Methoxy-N,N-dimethylaniline CAS No. 15799-79-8

3-Methoxy-N,N-dimethylaniline

Cat. No. B099049
CAS RN: 15799-79-8
M. Wt: 151.21 g/mol
InChI Key: MOYHVSKDHLMMPS-UHFFFAOYSA-N
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Patent
US06403584B1

Procedure details

To a solution of 5.3 g (35 mmol) of 3-dimethylamino-anisole in 25 mL of dry THF at −78° C. was added 19 mL (47 mmol) of a 2.5M solution of n-butyl lithium in hexanes. The reaction mixture was stirred for 1 hour before removing the ice bath and warming to room temperature for 90 minutes. The solution was cooled to −78° C., treated with 8.75 g (84 mmol) of trimethyl orthoborate, and then stirred for one hour before warming to room temperature for one hour. The reaction was quenched by the addition of 20 mL of water and sufficient acetic acid to neutralize the mixture. The reaction mixture was extracted with ethyl acetate (3×30 mL), and the combined organic extracts were extracted with 1N NaOH solution (4×15 mL). The combined aqueous extracts were acidified with acetic acid and extracted with EtOAc (3×20 mL). The organic phase was washed with brine, dried over anhydrous MgSO4, filtered and concentrated in vacuo to give 2-methoxy-6-dimethylamino-phenylboronic acid.
Quantity
5.3 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8.75 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:11])[C:3]1[CH:4]=[C:5]([O:9][CH3:10])[CH:6]=[CH:7][CH:8]=1.C([Li])CCC.[B:17](OC)([O:20]C)[O:18]C>C1COCC1>[CH3:10][O:9][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([N:2]([CH3:11])[CH3:1])[C:4]=1[B:17]([OH:20])[OH:18]

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
CN(C=1C=C(C=CC1)OC)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
8.75 g
Type
reactant
Smiles
B(OC)(OC)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before removing the ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to −78° C.
STIRRING
Type
STIRRING
Details
stirred for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
before warming to room temperature for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of 20 mL of water and sufficient acetic acid
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate (3×30 mL)
EXTRACTION
Type
EXTRACTION
Details
the combined organic extracts were extracted with 1N NaOH solution (4×15 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×20 mL)
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C(=CC=C1)N(C)C)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.